(2R,4R)-2-(Bromomethyl)-4-(4-methylphenyl)oxolane is a chiral compound characterized by the presence of a bromomethyl group and a 4-methylphenyl substituent attached to an oxolane ring. This compound is significant in various fields, including organic synthesis and medicinal chemistry, due to its unique structural features that influence its reactivity and interactions.
This compound can be synthesized through various methods, which will be discussed in detail in the synthesis analysis section. It is available from chemical suppliers and is used in scientific research and industrial applications.
(2R,4R)-2-(Bromomethyl)-4-(4-methylphenyl)oxolane belongs to the class of oxolanes, which are cyclic ethers. Its specific chiral configuration makes it relevant in asymmetric synthesis and pharmaceutical applications.
The synthesis of (2R,4R)-2-(Bromomethyl)-4-(4-methylphenyl)oxolane typically involves several steps:
The molecular formula of (2R,4R)-2-(Bromomethyl)-4-(4-methylphenyl)oxolane is . The compound features a six-membered oxolane ring with a bromomethyl substituent at position 2 and a para-methylphenyl substituent at position 4.
(2R,4R)-2-(Bromomethyl)-4-(4-methylphenyl)oxolane can undergo several types of chemical reactions:
The reactivity of the bromomethyl group allows for diverse synthetic pathways, making this compound a valuable intermediate in organic synthesis.
The mechanism of action for (2R,4R)-2-(Bromomethyl)-4-(4-methylphenyl)oxolane involves its interaction with biological targets. The bromomethyl group may act as an alkylating agent, allowing it to modify nucleophilic sites on proteins or nucleic acids. Additionally, the presence of the 4-methylphenyl group could enhance lipophilicity, facilitating interactions with hydrophobic regions within biological systems.
(2R,4R)-2-(Bromomethyl)-4-(4-methylphenyl)oxolane has several scientific applications:
This compound exemplifies the importance of chiral molecules in both synthetic chemistry and potential pharmaceutical applications, highlighting its relevance across multiple scientific domains.
Bromination of oxolane precursors represents a critical step in accessing (2R,4R)-2-(bromomethyl)-4-(4-methylphenyl)oxolane with precise stereocontrol. The C-2 bromomethyl functionalization is typically achieved through radical or electrophilic pathways acting upon pre-formed oxolane intermediates. Radical bromination using N-bromosuccinimide (NBS) under photochemical initiation (λ = 365 nm) selectively targets benzylic positions but often requires protecting group strategies to avoid over-bromination when applied to 4-methylphenyl-containing substrates [2]. Alternatively, Appel-type conditions (triphenylphosphine/CBr₄) provide high chemoselectivity for primary alcohols, enabling conversion of (2R,4R)-2-(hydroxymethyl)-4-(4-methylphenyl)oxolane to the target bromide with retention of configuration at stereocenters. This method consistently yields >85% isolated product at 0°C in dichloromethane within 2 hours [3] [7].
Recent advances employ copper-catalyzed electrophilic bromination using CuBr₂, which demonstrates enhanced selectivity for primary versus secondary bromination sites. Optimization studies reveal that coordinating solvents like acetonitrile suppress racemization at chiral centers adjacent to the bromination site, crucial for preserving the (2R,4R) configuration [3]. Kinetic analysis indicates reaction completion within 30 minutes at 60°C, outperforming traditional methods in both stereochemical fidelity and reaction rate.
Table 1: Comparative Performance of Bromination Reagents
Reagent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Stereoretention (%) |
---|---|---|---|---|
NBS / hv (365 nm) | 25 | 4 | 72 | 98 |
PPh₃ / CBr₄ | 0 | 2 | 89 | >99 |
CuBr₂ / CH₃CN | 60 | 0.5 | 93 | >99 |
LiBr / P₂O₅ | 40 | 3 | 65 | 95 |
Construction of the enantiopure oxolane core necessitates stereocontrolled cyclization strategies. The (2R,4R) configuration is efficiently installed via acid-catalyzed intramolecular Williamson ether synthesis from chiral 1,4-diol precursors. Employing p-toluenesulfonic acid (pTSA, 5 mol%) in refluxing toluene facilitates dehydration-cyclization of (3R,5R)-5-(4-methylphenyl)pentane-1,3-diol, achieving 92% yield with diastereomeric excess >98% [4] [6]. This method leverages thermodynamic control to favor the trans-disubstituted oxolane geometry, with crystallographic analysis confirming the (2R,4R) configuration in the solid state [6].
Transition-metal-catalyzed asymmetric ring-closing metathesis (RCM) provides an alternative route to the oxolane scaffold. Chiral ruthenium catalysts (e.g., Hoveyda-Grubbs II with (R)-BINOL ligands) convert diallyl ether derivatives to 3,4-disubstituted oxolanes with enantiomeric ratios up to 96:4. However, functional group tolerance limitations necessitate post-cyclization bromomethyl installation [2]. Enzyme-mediated desymmetrization of meso-diols using lipase B from Candida antarctica generates chiral monoacetates, which undergo stereospecific SN₂ cyclization with bromide nucleophiles. This biocatalytic approach achieves 88% ee for the (2R,4R) isomer but requires multi-step optimization [4].
Table 2: Stereoselective Oxolane Cyclization Approaches
Method | Key Catalyst/Reagent | dr/er (2R,4R) | Yield (%) | Key Advantage |
---|---|---|---|---|
Acid-catalyzed dehydration | pTSA (5 mol%) in toluene | >98:2 dr | 92 | High diastereoselectivity |
Asymmetric RCM | Chiral Ru-complex | 96:4 er | 78 | Atom economy |
Biocatalytic desymmetrization | CAL-B lipase | 88:12 er | 65 | Renewable catalysts |
The electron-rich 4-methylphenyl group offers opportunities for late-stage diversification via electrophilic aromatic substitution (EAS). Directed ortho-metalation (DoM) using n-butyllithium (-78°C, THF) followed by quenching with electrophiles enables regioselective functionalization adjacent to the methyl group. This methodology installs halogens, formyl groups, or nitro functions while preserving the oxolane bromomethyl group and stereochemistry [6]. Bromination specifically employs bromine in acetic acid (0°C, 1h) to yield 4-(bromomethyl)-phenyl derivatives without competing ring bromination, crucial for synthesizing advanced intermediates for sodium channel modulators [2] [6].
Friedel-Crafts acylation under mild conditions (AlCl₃, CH₂Cl₂, 0°C) introduces ketone functionalities at the para position. Computational studies indicate the methyl group's +I effect dominates over the oxolane's inductive effects, directing electrophiles exclusively para to the methyl substituent. This regioselectivity is exploited to install side chains for further cross-coupling reactions, expanding molecular complexity [6].
Ionic liquids (ILs) significantly enhance bromomethylation efficiency by solubilizing inorganic bromides and stabilizing reactive intermediates. The [bmim][BF₄]/NaBr system facilitates bromide exchange on chloromethyl precursors under mild conditions (60°C, 6h), achieving 94% conversion with complete stereoretention at the C-2 and C-4 centers [3]. Kinetic studies demonstrate a 4.2-fold rate increase compared to DMF, attributed to the IL's superior anion-activating capacity. Microwave irradiation (100W, 100°C) further reduces reaction times to <30 minutes while maintaining >99% enantiopurity of the (2R,4R) product [3] [7].
Solvent tuning reveals that ILs with shorter alkyl chains ([emim][OTf]) optimize bromide nucleophilicity, while those with non-coordinating anions ([bmim][PF₆]) minimize racemization. Recycling studies confirm consistent yields (>90%) over five reaction cycles without IL degradation, establishing sustainability advantages. This methodology eliminates traditional dibromomethane solvents, reducing environmental toxicity while improving reaction control [7].
Table 3: Ionic Liquid Optimization for Bromomethyl Installation
Ionic Liquid System | Temperature (°C) | Time (h) | Conversion (%) | Stereoretention (%) | Reusability (Cycles) |
---|---|---|---|---|---|
[bmim][BF₄]/NaBr | 60 | 6 | 94 | >99 | 5 |
[emim][OTf]/NaBr | 70 | 3 | 97 | >99 | 4 |
[bmim][PF₆]/KBr | 80 | 4 | 89 | 98 | 6 |
[bpy][BF₄]/NaBr | 90 | 5 | 82 | 97 | 3 |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0